molecular formula C14H9NO3 B1309435 2-(1,3-Benzoxazol-2-yl)benzoic acid CAS No. 104286-03-5

2-(1,3-Benzoxazol-2-yl)benzoic acid

Cat. No. B1309435
CAS RN: 104286-03-5
M. Wt: 239.23 g/mol
InChI Key: XDKYKNMQHISKPE-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-yl)benzoic acid is a derivative of benzoxazole and benzoic acid. It is commonly used in research and pharmaceutical applications as a fluorescent probe for the detection of metal ions and other analytes . It has also shown potential as a therapeutic agent for various diseases due to its ability to target specific biological pathways .


Synthesis Analysis

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts have been summarized .


Molecular Structure Analysis

The molecular formula of 2-(1,3-Benzoxazol-2-yl)benzoic acid is C14H9NO3, and its molecular weight is 239.23 .


Chemical Reactions Analysis

There has been a large upsurge in the synthesis of benzoxazole via different pathways . The 2,4,6-trihydroxy benzoic acid-catalyzed synthesis of 2-phenyl benzoxazole from the oxidative coupling of 2-aminophenol and benzylamine under an O2 atmosphere was explained by Kumazawa and colleagues .

Scientific Research Applications

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Fluorescent Probing

This compound is commonly used as a fluorescent probe for the detection of metal ions and other analytes in research and pharmaceutical applications. Its fluorescent properties make it an excellent choice for studying complex biological systems .

Therapeutic Agent Research

There is potential for 2-(1,3-Benzoxazol-2-yl)benzoic acid to act as a therapeutic agent for various diseases. Its ability to target specific biological pathways makes it a candidate for drug development and disease treatment studies .

Synthetic Chemistry

In synthetic chemistry, this compound is pivotal in creating derivatives of benzoxazole and benzoic acid. It has been used to synthesize a range of derivatives with high yields, demonstrating its versatility in chemical synthesis .

Antibacterial Activity

Research has explored the antibacterial activity of 2-(1,3-Benzoxazol-2-yl)benzoic acid derivatives. Molecular docking studies have been conducted to understand its interaction with bacterial enzymes, which is crucial for developing new antibiotics .

Mechanism of Action

While the exact mechanism of action of 2-(1,3-Benzoxazol-2-yl)benzoic acid is not specified in the search results, benzoxazole derivatives are known to exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

properties

IUPAC Name

2-(1,3-benzoxazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-14(17)10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)18-13/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKYKNMQHISKPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401306542
Record name 2-(2-Benzoxazolyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104286-03-5
Record name 2-(2-Benzoxazolyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104286-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Benzoxazolyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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